molecular formula C11H7BrN2 B1377060 8-bromo-5H-pyrido[3,2-b]indole CAS No. 1236349-67-9

8-bromo-5H-pyrido[3,2-b]indole

Cat. No. B1377060
CAS RN: 1236349-67-9
M. Wt: 247.09 g/mol
InChI Key: OXYFZHUGVBINOL-UHFFFAOYSA-N
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Description

8-bromo-5H-pyrido[3,2-b]indole is an aromatic amine compound . It is used in organic electroluminescent devices, illuminating devices, and displays .


Synthesis Analysis

The synthesis of 5H-pyrido[3,2-b]indole derivatives has been reported in several studies . For instance, the title compound was prepared by twofold Pd-catalyzed aryl-amination of a cyclic pyrido-benzo-iodo-lium salt .


Molecular Structure Analysis

The molecular formula of 8-bromo-5H-pyrido[3,2-b]indole is C11H7BrN2 . Its molecular weight is 247.10 .


Physical And Chemical Properties Analysis

8-bromo-5H-pyrido[3,2-b]indole is a solid at 20°C . It appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

8-Bromo-5H-pyrido[3,2-b]indole: A Comprehensive Analysis of Scientific Research Applications

Organic Electroluminescent Devices: 8-Bromo-5H-pyrido[3,2-b]indole is utilized as a novel aromatic amine compound in organic electroluminescent devices. These devices are used for creating light in display technologies and illuminating devices, leveraging the compound’s properties to enhance performance .

Anti-HIV-1 Activity: Indole derivatives, including 8-bromo variants like 8-Bromo-5H-pyrido[3,2-b]indole, have been reported to show potential as anti-HIV-1 agents. Molecular docking studies have been performed to explore their effectiveness in this field .

Anti-Cancer Agents: The compound has been involved in the synthesis of intermediates for novel anti-cancer agents. The tert-butyl-8-bromo variant has been synthesized using a general procedure based on Fischer Indolizations, indicating its role in cancer research .

Academic Research Publications: Several high-impact research publications have mentioned 8-Bromo-5H-pyrido[3,2-b]indole, suggesting its involvement in various scientific studies across disciplines such as molecular biology and cancer research .

Safety and Hazards

8-bromo-5H-pyrido[3,2-b]indole can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If skin irritation occurs, get medical advice or attention (P332 + P313) .

properties

IUPAC Name

8-bromo-5H-pyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYFZHUGVBINOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC(=C3)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-5H-pyrido[3,2-b]indole

CAS RN

1236349-67-9
Record name 8-Bromo-5H-pyrido[3,2-b]indole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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